N-cyclopropyl-2-(4-pyridinyl)-N-(3-thienylmethyl)-4-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies that include the cycloalkylation of compounds, cyclization of lithiated carboxamides, and one-pot multicomponent reactions. These methods are employed to construct the complex quinoline scaffold, incorporating various substituents such as cyclopropyl groups which enhance the molecule's activity and specificity. For example, the synthesis of spiro[cyclopropane -1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives involves diastereoselective cyclopropanation reactions (Yong et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives often involves X-ray crystallography to determine the relative stereochemistry of key compounds. This technique provides insights into the arrangement of atoms within the molecule and their spatial orientation, which is critical for understanding the compound's reactivity and interactions with biological targets (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including intramolecular attack on activated pyridine or quinoline rings, leading to the formation of polycyclic heterocycles. These reactions are often mediated by conditions that favor the generation of anions or through the use of organocatalysts that facilitate donor-acceptor cyclopropane generation and subsequent ring opening (Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, are crucial for their biological activity and pharmacokinetics. Modifications to the quinoline scaffold, including the addition of amino acid prodrugs, have been shown to significantly improve solubility, which is essential for in vivo efficacy. The improved solubility often correlates with enhanced in vivo activity, despite potential reductions in in vitro activity (Sánchez et al., 1992).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity with various nucleophiles and electrophiles, are key to their function as antimicrobial agents or as intermediates in the synthesis of more complex molecules. The presence of functional groups such as the cyclopropyl moiety significantly impacts the compound's chemical properties, including its interaction with biological targets like DNA gyrase and topoisomerase II, which are crucial for the antibacterial activity of quinoline derivatives (Wentland et al., 1993).
properties
IUPAC Name |
N-cyclopropyl-2-pyridin-4-yl-N-(thiophen-3-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-23(26(18-5-6-18)14-16-9-12-28-15-16)20-13-22(17-7-10-24-11-8-17)25-21-4-2-1-3-19(20)21/h1-4,7-13,15,18H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWAMYZANPHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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